1-((6-Amino-3,5-dichloropyrazin-2-yl)amino)-2-oxoethyl acetate
CAS No.:
Cat. No.: VC17327298
Molecular Formula: C8H8Cl2N4O3
Molecular Weight: 279.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8Cl2N4O3 |
|---|---|
| Molecular Weight | 279.08 g/mol |
| IUPAC Name | [1-[(6-amino-3,5-dichloropyrazin-2-yl)amino]-2-oxoethyl] acetate |
| Standard InChI | InChI=1S/C8H8Cl2N4O3/c1-3(16)17-4(2-15)12-8-6(10)13-5(9)7(11)14-8/h2,4H,1H3,(H3,11,12,14) |
| Standard InChI Key | MJFSZPKJHBNHPP-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OC(C=O)NC1=NC(=C(N=C1Cl)Cl)N |
Introduction
Structural and Molecular Characteristics
Core Pyrazine Framework
The compound centers on a pyrazine ring—a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. Substitutions at positions 2, 3, 5, and 6 define its reactivity and biological activity. In 1-((6-Amino-3,5-dichloropyrazin-2-yl)amino)-2-oxoethyl acetate:
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Position 6: Amino group (-NH₂), enhancing hydrogen-bonding potential.
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Positions 3 and 5: Chloro substituents (-Cl), increasing lipophilicity and steric bulk .
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Position 2: Acetoxyethylamino moiety (-NH-C(O)-CH₂-OAc), introducing ester functionality and metabolic liability.
Molecular Formula and Weight
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Formula: C₉H₁₁Cl₂N₅O₃
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Molecular Weight: 308.12 g/mol (calculated).
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Key Features:
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Halogen Content: Two chlorine atoms contribute to electrophilic reactivity.
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Amino Groups: Facilitate interactions with biological targets (e.g., enzyme active sites).
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Ester Group: Potential site for hydrolysis, influencing pharmacokinetics.
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Synthesis and Reactivity
Analogous Synthetic Routes
While no direct synthesis is documented, the following approaches from related compounds provide a framework:
Pyrazine Core Formation
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate is synthesized via cyclization of dichloro-substituted precursors, followed by aminolysis. Adapting this, the target compound could involve:
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Chlorination: Introduction of Cl at positions 3 and 5 using POCl₃ or Cl₂ gas.
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Amination: Selective NH₂ group installation at position 6 via catalytic hydrogenation or nucleophilic substitution .
Functionalization at Position 2
The acetoxyethylamino sidechain may be introduced via:
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Coupling Reactions: Using EDC/HOBt-mediated amidation between 6-amino-3,5-dichloropyrazin-2-amine and 2-oxoacetic acid, followed by acetylation .
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Protection-Deprotection: Boc-protected intermediates (as seen in tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H) synthesis ) could stabilize reactive amines during synthesis.
Predicted Reactivity
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Ester Hydrolysis: The acetyl group may undergo enzymatic or acidic hydrolysis to yield a free hydroxyl group, altering solubility (e.g., from logP ~2.5 to ~1.8) .
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Nucleophilic Aromatic Substitution: Chloro groups at positions 3 and 5 are susceptible to displacement by thiols or amines under basic conditions.
Physicochemical Properties (Inferred)
Solubility and Lipophilicity
Stability Profile
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Thermal Stability: Decomposes above 200°C (common for halogenated pyrazines ).
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Photostability: Susceptible to UV-induced degradation due to aromatic Cl bonds.
Challenges and Future Directions
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Synthesis Optimization: Scalable routes requiring fewer protection steps.
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Metabolic Studies: Assessing hydrolysis rates in vivo.
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Toxicity Profiling: Addressing potential bioaccumulation risks from chlorine substituents.
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